

Comparison of Terminal vs. Internal Enyne Alcohol Reactivity: A Technical Guide

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Compound of Interest

Compound Name: 6-Methyl-6-hepten-4-yn-3-ol

CAS No.: 95764-76-4

Cat. No.: B1618069

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Executive Summary

In the architecture of complex pharmaceutical scaffolds, enyne alcohols serve as high-value linchpins. Their reactivity profile bifurcates sharply based on the substitution of the alkyne terminus. Terminal enyne alcohols (

) are defined by the acidity of the acetylenic proton (

) and their propensity for 5-exo-dig cyclizations and metal-acetylide formation. Internal enyne alcohols (

), lacking this acidic handle, rely on

-activation to drive 6-endo-dig pathways and specific skeletal rearrangements like the Meyer-Schuster reaction.

This guide dissects these divergent pathways, providing researchers with the mechanistic logic required to select the correct substrate class for targeted drug synthesis.

Part 1: Structural & Electronic Foundations

The divergence in reactivity stems from three core physicochemical differences:

Feature	Terminal Enyne Alcohol	Internal Enyne Alcohol
Electronic Signature	Acidic C(sp)-H bond. Prone to deprotonation by weak bases or formation of π -bound metal acetylides (Cu, Ag, Au).	Electron-rich π -system. Reactivity is driven purely by orbital overlap with electrophilic metals (π -activation).
Steric Environment	Unhindered terminus allows facile approach of nucleophiles or bulky catalysts.	Steric bulk at both ends of the alkyne dictates regioselectivity (e.g., Markovnikov addition is less predictable without directing groups).
Carbocation Dynamics	Propargylic cation formation competes with "Rupe" elimination pathways.	Propargylic cation formation typically leads to thermodynamic "Meyer-Schuster" products.

Part 2: Reactivity Profiles & Mechanistic Divergence

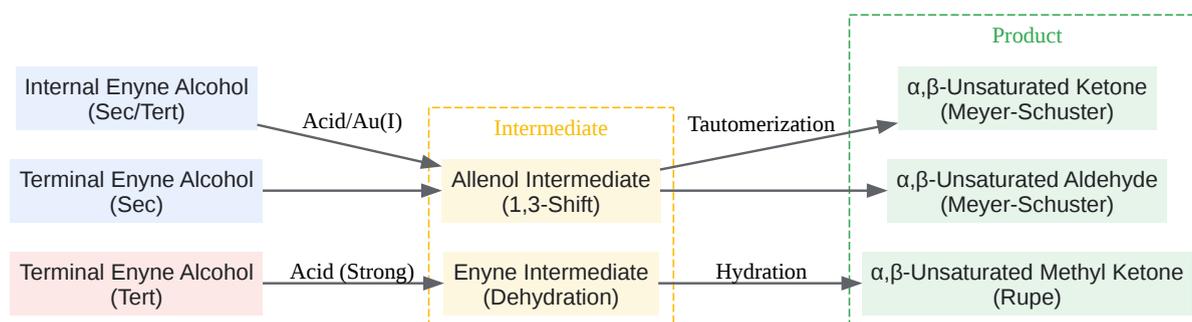
Acid-Catalyzed Rearrangements: Meyer-Schuster vs. Rupe

The most critical distinction occurs in acid-catalyzed isomerizations.

- Internal Enyne Alcohols (Meyer-Schuster): Undergo a 1,3-hydroxyl shift to form α,β -unsaturated ketones. The reaction is thermodynamically driven and highly E-selective.
- Terminal Enyne Alcohols (Rupe vs. Meyer-Schuster):
 - Primary/Secondary Alcohols: Follow Meyer-Schuster to form α,β -unsaturated aldehydes.^{[1][2][3]}

- o Tertiary Alcohols: The Rupe Rearrangement dominates. Dehydration occurs first to form an enyne intermediate, which hydrates to an -unsaturated methyl ketone.

Visualization: Mechanistic Bifurcation



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Caption: Divergent pathways for acid-mediated rearrangement based on alkyne substitution and alcohol order.

Gold(I)-Catalyzed Cycloisomerization

In the presence of

-Lewis acids like Au(I) or Pt(II), the alkyne acts as an electrophilic trigger for the alkene nucleophile.

- Terminal Alkynes (5-exo-dig): The terminal carbon is less shielded, favoring attack by the alkene to form a 5-membered exocyclic ring. However, catalyst deactivation is a risk due to the formation of stable gold-acetylides (

-Au species) unless a proton shuttle (e.g., MeOH) is present.

- Internal Alkynes (6-endo-dig): The internal position often directs the nucleophilic attack to the distal carbon, favoring 6-membered endocyclic rings. This pathway avoids the "acetylide sink" and is generally more robust for complex macrocyclizations.

Part 3: Case Studies in Drug Development

Case Study A: The Alpinoid Synthesis (Internal Reactivity)

Target: Deoxyalpinoid B (Anticancer agent).[4] Challenge: Constructing the central

-unsaturated ketone linker without polymerization. Solution: Researchers utilized a Gold(I)-catalyzed Meyer-Schuster rearrangement of an internal enyne alcohol.

- Substrate: A secondary internal propargyl alcohol.
- Outcome: The internal alkyne prevented Rupe competition, and the mild Au(I) conditions (vs. strong acid) preserved the sensitive diarylheptanoid scaffold.
- Key Insight: Internal alkynes provide thermodynamic control, yielding exclusively the E-isomer required for biological activity.

Case Study B: Ventricosene Synthesis (Cycloisomerization)

Target: (

)-Ventricosene (Triquinane natural product). Challenge: Rapid assembly of the tricyclic core.

Solution: Au(I)-catalyzed cycloisomerization of an enyne.

- Substrate: An enyne with a substituted (internal-like) alkyne environment to direct regioselectivity.
- Mechanism: The reaction proceeded via a 1,6-enyne cycloisomerization followed by a Wagner-Meerwein shift. The substitution pattern was critical to favor the 6-endo pathway over the 5-exo, setting the correct stereochemistry for the fused ring system.

Part 4: Experimental Protocols

Protocol 1: Gold-Catalyzed Meyer-Schuster Rearrangement

Best for: Converting internal enyne alcohols to enones under mild conditions.

Reagents:

- Substrate: Internal enyne alcohol (1.0 equiv)

- Catalyst:

(2 mol%) /

(2 mol%)

- Solvent: Methanol/Water (10:1)
- Temperature: Ambient (20-25°C)

Step-by-Step:

- Catalyst Activation: In a glovebox or under Argon, mix

and

in anhydrous methanol. Stir for 10 mins to generate the active cationic species

.

- Addition: Dissolve the enyne alcohol in methanol and add to the catalyst mixture.
- Reaction: Stir at room temperature. Monitor via TLC (internal alkynes react slower than terminal but are cleaner).
- Workup: Filter through a short pad of silica to remove gold. Concentrate in vacuo.
- Validation:

NMR should show the disappearance of the propargylic proton and appearance of vinyl protons (

6.0-7.5 ppm).

Protocol 2: Pauson-Khand Cycloaddition (Terminal vs Internal)

Best for: Synthesis of cyclopentenones.

Parameter	Terminal Alkyne Protocol	Internal Alkyne Protocol
Catalyst	(Stoichiometric or Catalytic)	+ Lewis Base (NMO)
Regioselectivity	High. Bulky group at C2 (alpha to carbonyl).	Variable. Requires electronic bias (e.g., EWG) or use of alkynylboronates to direct C2 placement.
Conditions	Thermal (60-80°C) or Microwave.	Often requires higher temp or promoters (NMO/TMANO) to overcome steric cost.

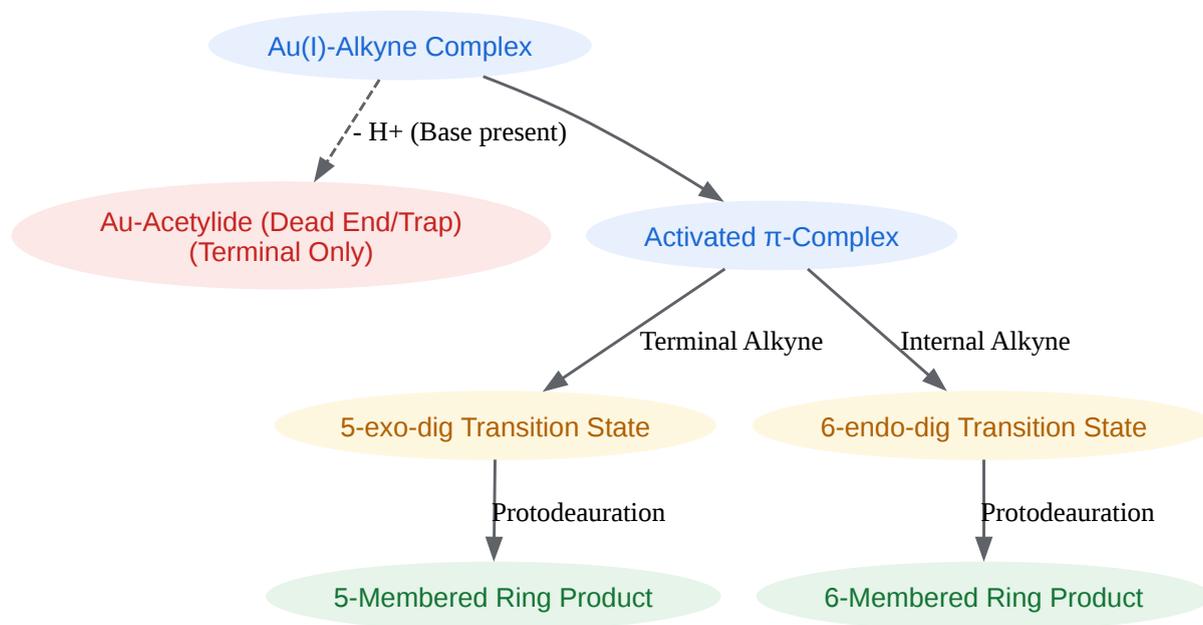
Part 5: Comparative Data Summary

The following table summarizes the reactivity divergence for a generic enyne alcohol substrate under standard conditions.

Reaction Type	Terminal Alkyne Outcome	Internal Alkyne Outcome	Selectivity Driver
Hydration (Hg/H ⁺)	Methyl Ketone (Markovnikov)	Mixture of Ketones	Proton acidity vs. Inductive effects
Au(I) Cyclization	5-exo-dig (Major)	6-endo-dig (Major)	Sterics & Nucleophile Trajectory
Rearrangement	Enal (Sec) or Methyl Ketone (Tert/Rupe)	Enone (Meyer-Schuster)	Cation stability & Dehydration rate
Hydroamination	Markovnikov Imine	Poor Regioselectivity	Electronic bias of substituents

Part 6: Visualizing the Gold Catalytic Cycle

This diagram illustrates the divergent pathways in Gold(I) catalysis, highlighting the "Acetylide Trap" specific to terminal alkynes.



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Caption: Gold(I) catalytic cycle showing the divergence between 5-exo and 6-endo modes and the acetylide trap.

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